molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

Dimethyl malonate

Cat. No.: B130434
CAS No.: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Description

Dimethyl malonate, also known as dimethyl propanedioate, is a diester derivative of malonic acid. It is a colorless liquid with a slight aromatic odor and is slightly soluble in water. This compound is widely used in organic synthesis, particularly as a precursor for barbituric acid and in the malonic ester synthesis .

Mechanism of Action

Target of Action

Dimethyl malonate is a diester derivative of malonic acid . Its primary target is succinate dehydrogenase (SDH) , an enzyme that plays a crucial role in the citric acid cycle of cellular respiration .

Mode of Action

This compound acts as a competitive inhibitor of succinate dehydrogenase . This means it competes with the substrate, succinate, for the active site of the enzyme. By binding to the active site, this compound prevents succinate from being converted into fumarate, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound impacts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting SDH, this compound disrupts the cycle, reducing the production of ATP, the main energy currency of cells .

Pharmacokinetics

It is known that this compound can cross the blood-brain barrier and hydrolyze to malonate . This suggests that it has good bioavailability.

Result of Action

The inhibition of succinate dehydrogenase by this compound has been shown to reduce cardiac ischemia-reperfusion (IR) injury . This is because the accumulation of succinate during ischemia can drive the production of reactive oxygen species (ROS) upon reperfusion, leading to cell damage . By inhibiting SDH, this compound can reduce the production of ROS, thereby reducing cell death and tissue damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may spread in water systems .

Chemical Reactions Analysis

Dimethyl malonate undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

Common reagents used in these reactions include alkyl halides, palladium catalysts, and gold catalysts. Major products formed from these reactions include diastereomeric pure thienylpyridines and various esters .

Comparison with Similar Compounds

Dimethyl malonate is similar to other malonic acid derivatives, such as diethyl malonate and malonic acid itself. it has unique properties that make it particularly useful in organic synthesis:

    Diethyl Malonate: Like this compound, diethyl malonate is used in the malonic ester synthesis.

    Malonic Acid: Malonic acid is the parent compound of this compound.

Properties

IUPAC Name

dimethyl propanedioate
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InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPAFCGSDWSTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4029145
Record name Dimethyl malonate
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Molecular Weight

132.11 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1]
Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Vapor Pressure

14.7 [mmHg]
Record name Dimethyl malonate
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CAS No.

108-59-8
Record name Dimethyl malonate
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Record name Methyl malonate
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Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Record name Dimethyl malonate
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Record name DIMETHYL MALONATE
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Synthesis routes and methods I

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
2.5 L
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a one-liter glass flask equipped with stirrer, 2 dropping funnels, a reflux condenser, a glass electrode and a glass inlet tube for carbon monoxide, 108.5 g (1 mole) of chloroacetic acid methyl ester is reacted for 61/2 hours with 1 mole of potassium methylate (28.75% solution in methanol) in the presence of 10 g of Co2 (CO)8, at 70° C., 0.8 at. CO, and a pH of approximately 8.5. The processing yields 119 g of malonic acid dimethyl ester (90% yield), and small amounts of acetic acid methyl ester and methoxyacetic acid methyl ester, plus 5 g of higher-boiling substances.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.5 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethyl malonate?

A1: this compound has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: Infrared spectroscopy of matrix-isolated this compound reveals the predominance of the gauche conformer, characterized by the cis (C–O) configuration of its methyl ester moieties. [, ]

Q3: How does the conformational flexibility of this compound influence its properties?

A3: Theoretical calculations predict two conformers for this compound: a C2 symmetrical form and a gauche (C1) form. Low energy barriers allow for interconversion between these conformers. [, ] This conformational flexibility likely influences the molecule's interactions and reactivity.

Q4: How does the structure of this compound contribute to its acidity?

A4: The presence of two ester groups adjacent to the central methylene group makes the hydrogens on this methylene group relatively acidic. This is further influenced by the conformational restrictions imposed by the structure. []

Q5: How is this compound used in organic synthesis?

A5: this compound is a valuable reagent in organic synthesis. Its acidic methylene protons can be easily deprotonated, generating a nucleophilic carbanion. This carbanion participates in various reactions, including alkylations, Michael additions, and condensations. [, ]

Q6: What is the significance of the Michael addition reaction involving this compound?

A6: this compound readily undergoes Michael addition with α,β-unsaturated carbonyl compounds. This reaction provides a convenient method for synthesizing substituted dicarboxylic acid esters, which are valuable intermediates in organic synthesis. [, , , ]

Q7: Can you explain the stereoselectivity observed in Michael additions involving this compound?

A7: Studies on the Michael addition of this compound to alkyl 2-(1-hydroxyalkyl)propenoates demonstrated high stereoselectivity. This selectivity was found to be under thermodynamic control. []

Q8: How does this compound react with aldehydes in the presence of catalysts?

A8: this compound can condense with aromatic aldehydes in the presence of niobium pentachloride (NbCl5) as a promoter. This reaction chemoselectively yields 4-aryl-3,4-dihydrobenzo[f]coumarins as the major product and 14-aryl-14H-dibenzo[a,j]xanthenes as the minor product. [, ]

Q9: What alternative synthetic methods utilize this compound?

A9: Researchers have explored alternative methods for synthesizing this compound. One method involves the carbonylation of methyl chloroacetate catalyzed by a cobalt complex, offering a novel approach to its production. []

Q10: Are there any environmentally friendly methods for this compound synthesis?

A10: Yes, a more environmentally friendly method for preparing this compound involves a "steaming water desalination" step to remove inorganic salts. This reduces sulfuric acid consumption and wastewater production compared to traditional methods, making it a cleaner alternative. []

Q11: Can this compound be used in catalytic applications?

A11: While this compound is primarily known as a reagent, its derivatives have found applications in catalysis. For example, a diisobutyl derivative of this compound has been synthesized and its applications are being explored. []

Q12: How do different catalysts influence the reactivity of this compound?

A12: The choice of catalyst significantly impacts the reactivity of this compound. For instance, lithium hydroxide mediates Michael additions of this compound to α,β-unsaturated ketones under various conditions. [] In contrast, iodine, a less toxic and environmentally benign catalyst, promotes Michael addition at both ambient and reflux temperatures. []

Q13: Have there been any computational studies on this compound?

A13: Yes, computational studies have provided valuable insights into the conformational preferences and reactivity of this compound. Quantum chemical calculations and molecular modeling have been employed to study its structure, energetics, and interactions with other molecules. [, , ]

Q14: Can you elaborate on the computational investigation of steroidal carbamate catalysts and their interaction with this compound?

A14: Quantum chemical calculations have been employed to study the interaction between a steroidal carbamate catalyst and this compound in a Michael addition reaction. These studies revealed that the catalyst's chiral cavity preorganizes and confines the reagents through cooperative hydrogen-bond contacts, influencing the reaction's stereoselectivity. []

Q15: Does this compound exhibit any biological activity?

A15: While this compound itself might not be biologically active, its use as a building block for more complex molecules opens possibilities for exploring its derivatives' biological activities. For example, its use in synthesizing heterocycles, which are common pharmacophores, is noteworthy. [, ]

Q16: Has this compound been investigated for its therapeutic potential?

A16: this compound acts as a competitive inhibitor of succinate dehydrogenase. In a swine model, administration of this compound during resuscitation from hemorrhagic shock reduced succinate accumulation, attenuated reactive oxygen species, and showed cardioprotective effects. [] These findings suggest its potential therapeutic benefits, particularly in conditions associated with ischemia-reperfusion injury.

Q17: Are there other potential medical applications for this compound?

A17: Research suggests that this compound, through its inhibition of succinate dehydrogenase, can alleviate lipopolysaccharide/D-galactosamine-induced acute liver damage in mice. It reduced liver enzyme levels, improved histological abnormalities, and suppressed inflammatory responses, suggesting its potential as a novel target for treating inflammation-based liver diseases. []

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